molecular formula C15H23ClO2Si B2818657 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde CAS No. 1911653-47-8

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde

Cat. No.: B2818657
CAS No.: 1911653-47-8
M. Wt: 298.88
InChI Key: QQEQAAXQXFACIE-UHFFFAOYSA-N
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Description

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorinated and silylated ethyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-(tert-butyldimethylsilyloxy)ethanol.

    Protection of Hydroxyl Group: The hydroxyl group of 2-(tert-butyldimethylsilyloxy)ethanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the Ether Linkage: The protected alcohol is then reacted with 2-chlorobenzaldehyde under basic conditions to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination reactions.

Major Products

    Oxidation: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoic acid.

    Reduction: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is used as an intermediate for the preparation of more complex molecules. Its silyl ether group provides stability and can be selectively removed under mild conditions, making it a valuable protecting group.

Biology and Medicine

This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals

Industry

In the chemical industry, it serves as a building block for the synthesis of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the aldehyde group is converted to an alcohol, which can then participate in further chemical transformations. The silyl ether group provides steric protection, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyldimethylsilyloxy)ethylamine: Similar in structure but contains an amine group instead of an aldehyde.

    2-(tert-Butyldimethylsilyloxy)ethanol: The precursor in the synthesis of the target compound, containing a hydroxyl group.

    5-(2-Hydroxyethyl)-2-chlorobenzaldehyde: Lacks the silyl protecting group, making it less stable under certain conditions.

Uniqueness

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is unique due to its combination of a silyl-protected hydroxyl group and a reactive aldehyde group. This dual functionality allows for selective reactions and makes it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEQAAXQXFACIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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